molecular formula C15H30O2 B8660964 (2-Methoxyethoxy)cyclododecane CAS No. 77923-28-5

(2-Methoxyethoxy)cyclododecane

Cat. No. B8660964
Key on ui cas rn: 77923-28-5
M. Wt: 242.40 g/mol
InChI Key: ZVBSFYUMDOTFAC-UHFFFAOYSA-N
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Patent
US04317942

Procedure details

25 g of sodium amide was introduced into 150 ml of xylene and heated to boiling under agitation. Within one hour, 114 g (0.5 mol) of 2-hydroxyethyl-cyclododecyl-ether, dissolved in 750 ml of xylene, was allowed to drip into the boiling suspension. To complete the alcoholate formation, the mixture was heated under reflux for another two hours. Thereafter 44 g (0.35 mol) of dimethyl sulfate was added dropwise and the reaction mixture heated under reflux for another four hours. Then, the reaction mixture was poured into a mixture of ice and 35 g of sodium hydroxide. The organic phase was washed with water, dried over Na2SO4, and then fractionated.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-hydroxyethyl-cyclododecyl-ether
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[OH:3][CH2:4][CH2:5][O:6][CH:7]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.S(OC)(O[CH3:23])(=O)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:23][O:3][CH2:4][CH2:5][O:6][CH:7]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
2-hydroxyethyl-cyclododecyl-ether
Quantity
114 g
Type
reactant
Smiles
OCCOC1CCCCCCCCCCC1
Name
Quantity
750 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
44 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
35 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another four hours
Duration
4 h
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCCOC1CCCCCCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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